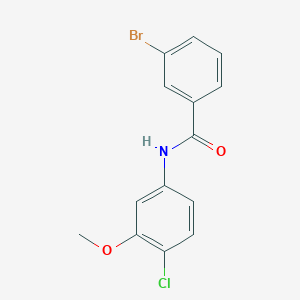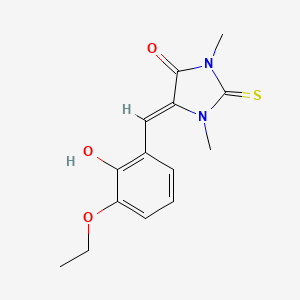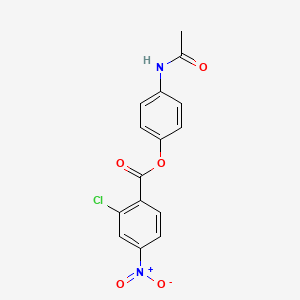
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide (DCB) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its potency as an anticancer and anti-inflammatory agent. It has been shown to have a higher potency than other benzamide derivatives. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-cyanophenylamine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has also been investigated for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-11-4-2-8(5-13(11)17)14(20)19-10-3-1-9(7-18)12(16)6-10/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOADYPSKHVODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)



![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)


![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)

